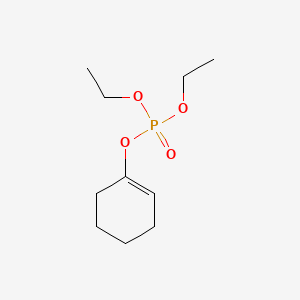
Phosphoric acid, 1-cyclohexen-1-yl diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, 1-cyclohexen-1-yl diethyl ester is a chemical compound with the molecular formula C10H19O4P and a molecular weight of 234.23 . It is known for its unique structure, which includes a cyclohexene ring bonded to a phosphoric acid ester group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphoric acid, 1-cyclohexen-1-yl diethyl ester can be synthesized through the esterification of phosphoric acid with 1-cyclohexen-1-ol and diethyl phosphite. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to separate the desired ester from by-products and unreacted starting materials .
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid, 1-cyclohexen-1-yl diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various phosphoric acid derivatives, alcohols, and substituted esters. These products have diverse applications in different fields .
Aplicaciones Científicas De Investigación
Phosphoric acid, 1-cyclohexen-1-yl diethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential role in biochemical pathways and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulation.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of phosphoric acid, 1-cyclohexen-1-yl diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, thereby influencing various physiological processes. The specific pathways and targets depend on the context of its application .
Comparación Con Compuestos Similares
Phosphoric acid, 1-cyclohexen-1-yl diethyl ester can be compared with similar compounds such as:
Phosphoric acid, 2-cyclohexen-1-yl diethyl ester: Similar structure but with a different position of the cyclohexene ring.
Phosphoric acid, 1H-benzotriazol-1-yl diethyl ester: Contains a benzotriazole ring instead of a cyclohexene ring.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Propiedades
Número CAS |
4452-32-8 |
|---|---|
Fórmula molecular |
C10H19O4P |
Peso molecular |
234.23 g/mol |
Nombre IUPAC |
cyclohexen-1-yl diethyl phosphate |
InChI |
InChI=1S/C10H19O4P/c1-3-12-15(11,13-4-2)14-10-8-6-5-7-9-10/h8H,3-7,9H2,1-2H3 |
Clave InChI |
HSZLFXQMARYHGS-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)OC1=CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-2-methoxybicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B13744456.png)

![3-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13744470.png)


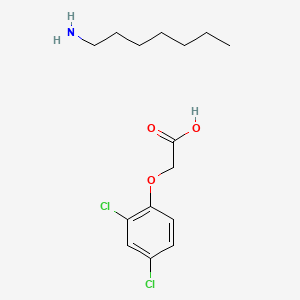
![4-[4-(1,2,2-Triphenylethenyl)phenyl]benzoic acid](/img/structure/B13744481.png)
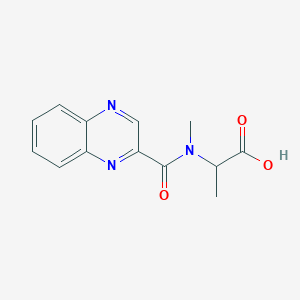
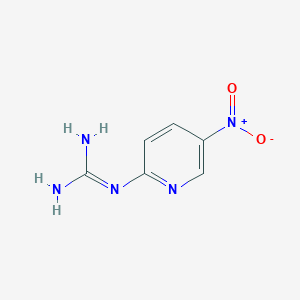

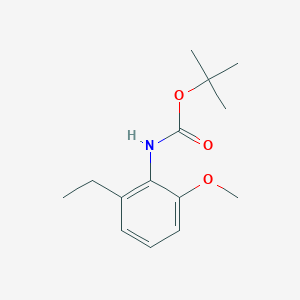
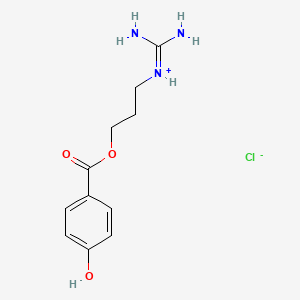
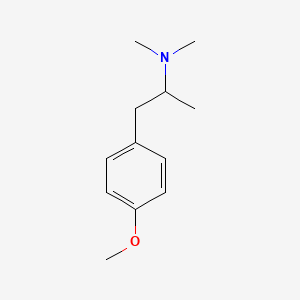
![2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde](/img/structure/B13744545.png)
